molecular formula C8H11F2IO B2931767 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane CAS No. 2418674-87-8

2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane

Cat. No. B2931767
CAS RN: 2418674-87-8
M. Wt: 288.076
InChI Key: UFRRCHVMZGORFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane” is a spirocyclic compound, which means it has two rings sharing a single atom, in this case, a carbon atom. The compound contains a fluorine and iodine atom, which are both halogens, and an oxygen atom in one of the rings .


Molecular Structure Analysis

Spirocyclic compounds are known for their three-dimensional structures. The presence of different atoms (oxygen, fluorine, and iodine) in the compound would also contribute to its unique chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the halogen atoms. Fluorine is highly electronegative and iodine is a good leaving group, which could make the compound reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the atoms present. For example, the presence of fluorine could result in high electronegativity and the spirocyclic structure could influence its physical state .

Scientific Research Applications

Fluorination and Functionalization in Organic Synthesis

Fluorinated compounds, including those structurally related to 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane, play a critical role in organic synthesis due to their unique reactivity and the influence of fluorine atoms on molecular properties. Selectfluor™ F-TEDA-BF4, a well-known fluorinating agent, illustrates the broader utility of fluorinated reagents in enabling diverse functionalizations, including iodination, bromination, chlorination, and other electrophilic additions across various organic substrates (S. Stavber, 2011; Ke-Fang Yang et al., 2020). These reactions underscore the significance of fluorinated intermediates in synthesizing complex molecules with high precision and efficiency.

Material Science and Polymer Chemistry

In material science, the structural motifs similar to 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane contribute to the development of advanced materials. For example, the synthesis and application of spirocyclic and bicyclic compounds have been explored for modifying polymer properties and creating new materials with desirable thermal and mechanical characteristics (Lidia González et al., 2006; V. N. Kovtonyuk et al., 2011). These studies highlight the utility of fluorinated spirocyclic compounds in engineering materials with reduced shrinkage upon curing and enhanced performance in specific industrial applications.

Bioactive Compound Synthesis

Spirocyclic structures, akin to 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane, are also pivotal in the synthesis of bioactive molecules. The stereochemical preferences of enzymes towards such spiroepoxides underscore their potential in designing drugs and agrochemicals with targeted biological activities (C. Weijers et al., 2007). This suggests the broader applicability of fluorinated spirocyclic compounds in medicinal chemistry for creating new therapeutic agents.

Environmental and Corrosion Inhibition

Interestingly, the chemical framework of spirocyclic compounds has implications beyond organic synthesis and material science. Studies have demonstrated the effectiveness of such structures in environmental protection, specifically in corrosion inhibition, highlighting their versatility and potential in industrial applications (M. Chafiq et al., 2020). This underscores the multifaceted applications of fluorinated and spirocyclic compounds in protecting materials from degradation.

Safety And Hazards

As with any chemical compound, handling “2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane” would require proper safety measures. The specific safety and hazards would depend on various factors including its reactivity, toxicity, and volatility .

properties

IUPAC Name

2,2-difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2IO/c9-8(10)3-7(4-8)1-6(2-11)12-5-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRRCHVMZGORFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC12CC(C2)(F)F)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane

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